
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an amino group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring can be chlorinated using reagents such as thionyl chloride.
Amination: Introduction of the amino group can be done through nucleophilic substitution.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the methylpropan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the alcohol moiety.
Reduction: Reduction reactions could target the pyrazole ring or the chlorinated position.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Industry
Agrochemicals: Possible use in the development of pesticides or herbicides.
Materials Science: Could be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(4-chloro-1H-pyrazol-5-yl)-2-methylpropan-1-ol: Lacks the methyl group on the pyrazole ring.
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: Different substitution pattern on the pyrazole ring.
Uniqueness
The unique substitution pattern of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol may confer specific chemical reactivity and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
3-amino-1-(4-chloro-2-methylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(3-10)8(13)7-6(9)4-11-12(7)2/h4-5,8,13H,3,10H2,1-2H3 |
Clé InChI |
NRIYASHIIDYOHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=C(C=NN1C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


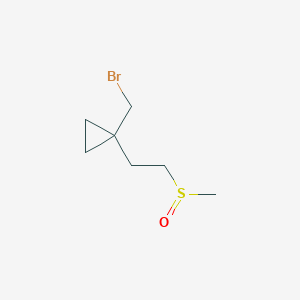
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
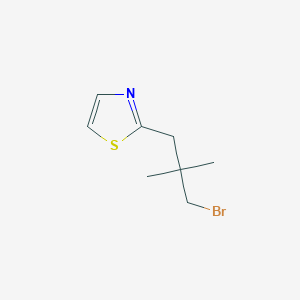



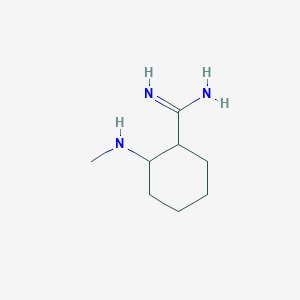

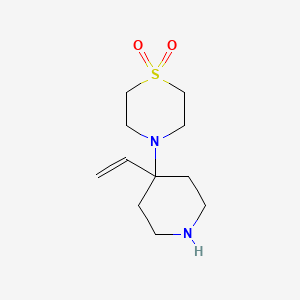
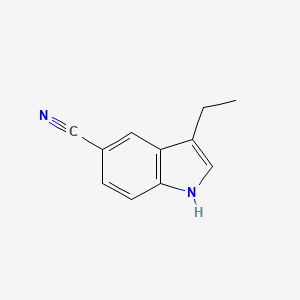
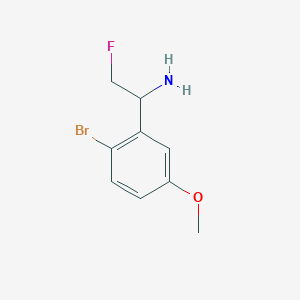
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
